

Cyclopentanecarboxamide: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery

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Compound of Interest

Compound Name: **Cyclopentanecarboxamide**

Cat. No.: **B1346233**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclopentanecarboxamide, a simple yet elegant molecule, has emerged as a significant building block in the landscape of organic synthesis. Its rigid, five-membered carbocyclic ring coupled with the versatile carboxamide functional group provides a unique three-dimensional framework that is increasingly sought after in the design of complex molecular architectures, particularly within the pharmaceutical industry. This guide delves into the core properties, synthesis, and diverse applications of **cyclopentanecarboxamide**, offering a technical resource for professionals engaged in chemical research and drug development.

Core Physicochemical and Safety Profile

Cyclopentanecarboxamide (CAS No: 3217-94-5) is a solid at room temperature with a well-defined set of physicochemical properties that are critical for its application in synthesis.^[1] A summary of these properties is presented below.

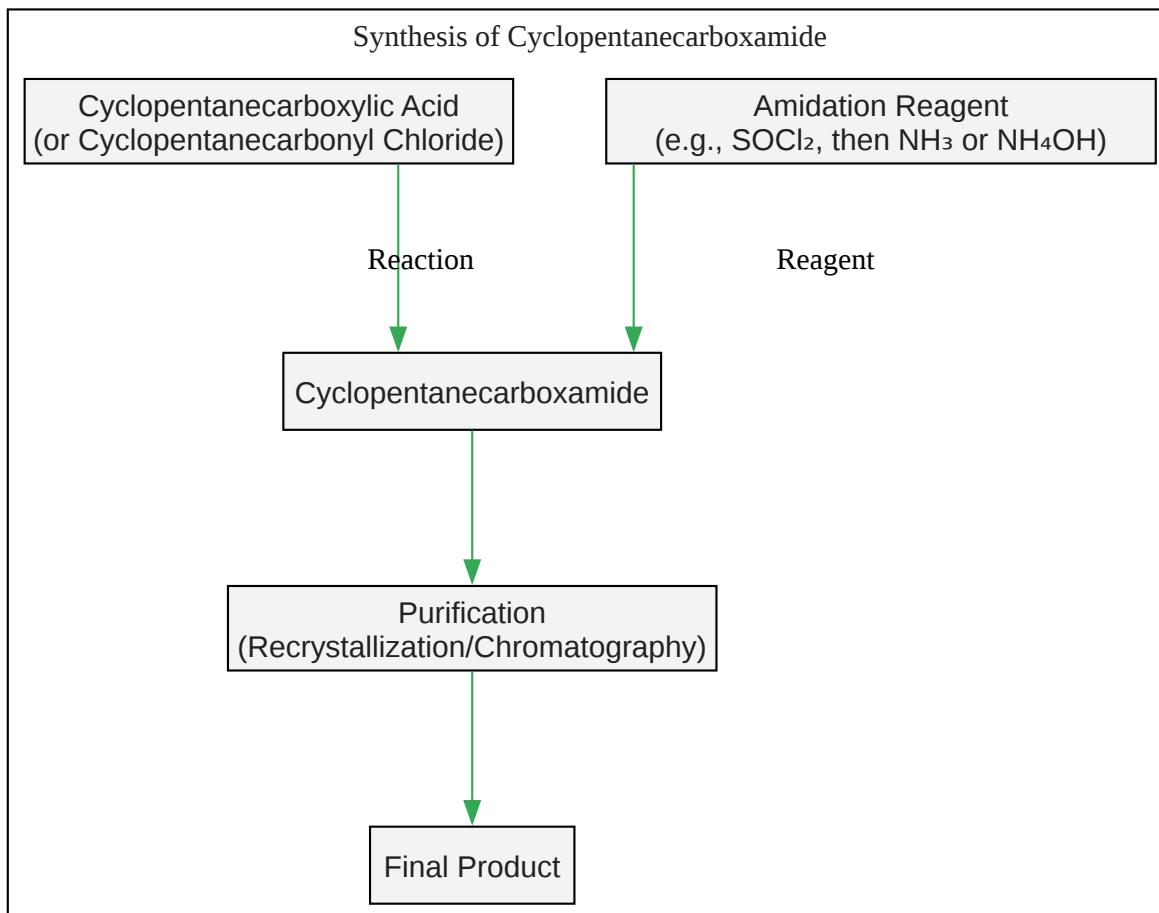
Table 1: Physicochemical Properties of **Cyclopentanecarboxamide**

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO	PubChem, Guidechem[2]
Molecular Weight	113.16 g/mol	PubChem[3], ECHEMI[4]
Melting Point	178-179 °C	ECHEMI[4]
Boiling Point	266.2 °C at 760 mmHg	ECHEMI[4]
Flash Point	114.8 °C	ECHEMI[4]
Density	1.056 g/cm ³	ECHEMI[4]
pKa	16.74 ± 0.20 (Predicted)	Guidechem
Topological Polar Surface Area	43.1 Å ²	PubChem, Guidechem
InChI Key	XRLDSWLMHUQECH-UHFFFAOYSA-N	PubChem[3], Sigma-Aldrich[1]
Canonical SMILES	C1CCC(C1)C(=O)N	PubChem[3]

Safety and Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **cyclopentanecarboxamide** is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Eye Irritation, Category 2).[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[2]

Synthesis of Cyclopentanecarboxamide

The synthesis of **cyclopentanecarboxamide** is typically achieved through standard amidation procedures, most commonly starting from cyclopentanecarboxylic acid or its more reactive acyl chloride derivative.



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Caption: General workflow for the synthesis of **cyclopentanecarboxamide**.

Experimental Protocol: Synthesis from Cyclopentanecarbonyl Chloride

This protocol outlines a common and efficient method for preparing **cyclopentanecarboxamide**.

Materials:

- Cyclopentanecarbonyl chloride
- Ammonia (aqueous solution, e.g., 28% NH₄OH, or gaseous)
- Dichloromethane (DCM) or other suitable organic solvent
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethyl acetate (for recrystallization)

Procedure:

- Dissolve cyclopentanecarbonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath (0 °C).
- Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) to the stirred solution. Alternatively, bubble ammonia gas through the solution. The reaction is exothermic; maintain the temperature below 10 °C.
- Continue stirring at room temperature for 1-2 hours after the addition is complete to ensure the reaction goes to completion.
- Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield pure **cyclopentanecarboxamide** as a crystalline solid.

Applications as a Building Block in Organic Synthesis

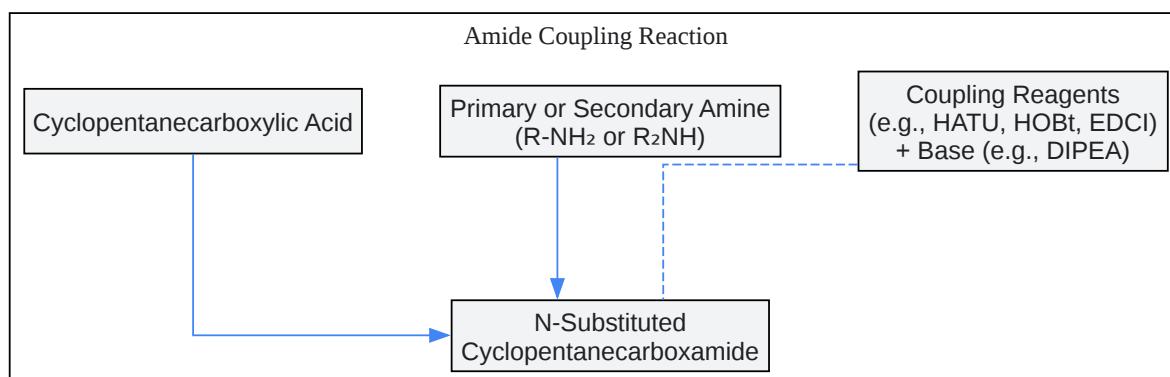
The rigid cyclopentane core is a valuable motif in medicinal chemistry, often used to orient functional groups in specific spatial arrangements to optimize interactions with biological

targets. The carboxamide group provides a handle for a wide array of chemical transformations.

Amide Coupling Reactions

The primary utility of **cyclopentanecarboxamide** derivatives is in amide bond formation, a cornerstone reaction in the synthesis of peptides and small-molecule drugs.

Cyclopentanecarboxylic acid can be activated and coupled with various amines to generate a library of substituted **cyclopentanecarboxamides**.



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Caption: General scheme for amide coupling using cyclopentanecarboxylic acid.

Synthesis of Bioactive Molecules

The **cyclopentanecarboxamide** scaffold is present in several potent and selective therapeutic agents.

- CCR2 Antagonists: Derivatives of 3-piperidinyl-1-**cyclopentanecarboxamide** have been identified as highly potent antagonists of the CC chemokine receptor 2 (CCR2).^[5] These compounds are investigated for their potential in treating inflammatory diseases. For instance, (1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-

spiro[indene-1,4'-piperidin]-1'-yl]cyclopentanecarboxamide demonstrated IC₅₀ values in the nanomolar range for hCCR2 binding and functional chemotaxis.[5]

- NaV1.7 Inhibitors: Novel cyclopentane carboxylic acid derivatives have been discovered as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the treatment of pain.[6] The replacement of other motifs with a cyclopentane carboxylic acid significantly boosted the potency of these inhibitors.[6]
- Antimicrobial and Antitumor Agents: Various derivatives synthesized from cyclopentanone precursors have shown preliminary antimicrobial and anti-tumor activity, highlighting the potential of the cyclopentane ring in developing new therapeutic agents.[7]

Key Reactions and Methodologies

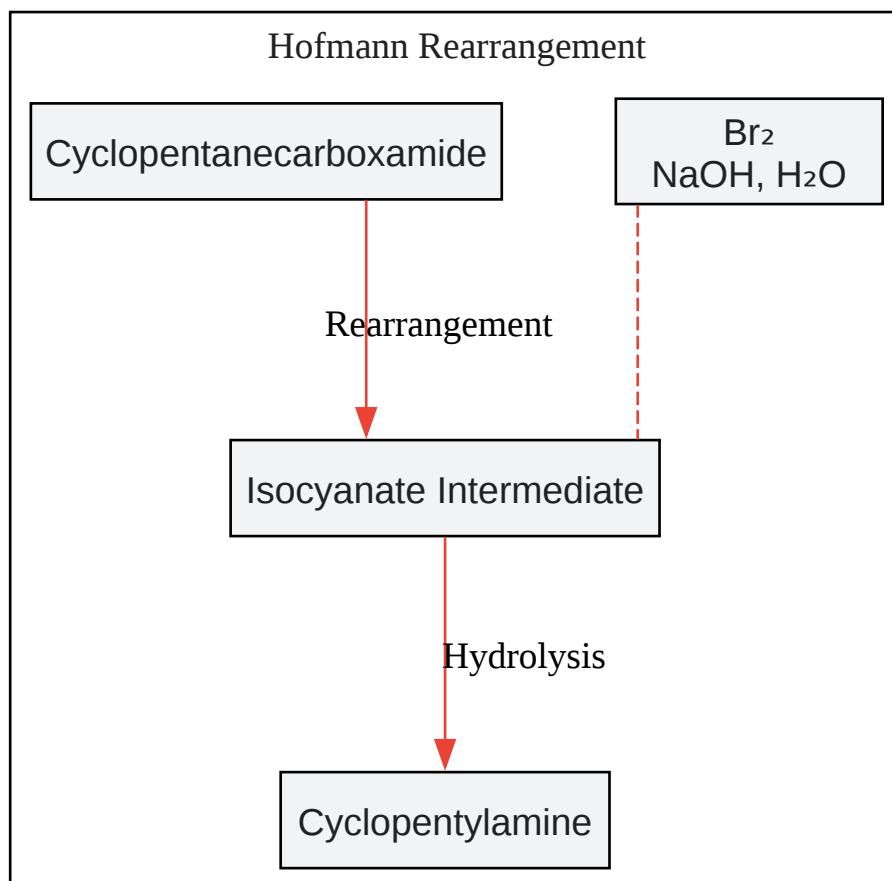
Beyond simple amide formation, the **cyclopentanecarboxamide** moiety can undergo or be synthesized through several key reactions.

Ring Contraction Synthesis

A patented synthetic route involves the ring contraction of a cyclohexane derivative to form the cyclopentane ring.[8] This method allows for the synthesis of substituted **cyclopentanecarboxamides** by reacting a corresponding cyclohexane diazoketone with an amine.[8]

Hofmann Rearrangement

The carboxamide group can be converted to a primary amine via the Hofmann rearrangement. This reaction provides a pathway to cyclopentylamine, another valuable synthetic intermediate, using reagents like bromine and a strong base.



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Caption: Pathway of the Hofmann rearrangement for **cyclopentanecarboxamide**.

Experimental Protocol: Amide Coupling to form a Substituted Cyclopentanecarboxamide

This protocol describes a general procedure for coupling cyclopentanecarboxylic acid with an amine.

Materials:

- Cyclopentanecarboxylic acid
- Target amine (e.g., aniline derivative)

- HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (N,N-Dimethylformamide)
- Ethyl acetate, water, brine

Procedure:

- To a solution of cyclopentanecarboxylic acid (1.0 eq) in DMF, add the target amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
- Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-substituted **cyclopentanecarboxamide**.

Conclusion

Cyclopentanecarboxamide and its derivatives are more than just simple organic molecules; they are enabling tools in the quest for novel and effective pharmaceuticals. The inherent conformational rigidity of the cyclopentane ring and the synthetic versatility of the carboxamide functional group provide a reliable and adaptable platform for medicinal chemists. From potent CCR2 antagonists to selective NaV1.7 inhibitors, the **cyclopentanecarboxamide** scaffold continues to demonstrate its value. As synthetic methodologies advance, the application of this fundamental building block is poised to expand, paving the way for the next generation of complex, biologically active compounds.

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